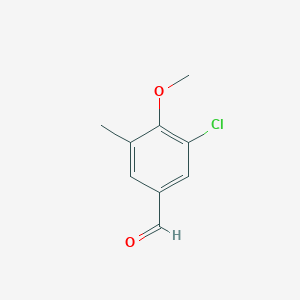

3-Chloro-4-methoxy-5-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methoxy-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-7(5-11)4-8(10)9(6)12-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULOHXBNYFRUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60809713 | |

| Record name | 3-Chloro-4-methoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60809713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62316-35-2 | |

| Record name | 3-Chloro-4-methoxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60809713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Chemistry of 3 Chloro 4 Methoxy 5 Methylbenzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. It also readily participates in condensation and redox reactions. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy, methyl) groups on the aromatic ring influences the electrophilicity of the carbonyl carbon; the electron-withdrawing chlorine atom enhances reactivity towards nucleophiles, while the donating methoxy (B1213986) and methyl groups slightly diminish it.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The partially positive carbonyl carbon of 3-Chloro-4-methoxy-5-methylbenzaldehyde serves as an electrophile for various nucleophiles. For instance, organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the carbonyl group to form secondary alcohols after an aqueous workup. Similarly, the addition of hydrogen cyanide (HCN) in a weakly basic medium yields a cyanohydrin derivative. learncbse.in The general reactivity is influenced by both steric and electronic factors. learncbse.in While specific studies on 3-Chloro-4-methoxy-5-methylbenzaldehyde are not prevalent, the principles of nucleophilic addition are well-established for substituted benzaldehydes. d-nb.infocdnsciencepub.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic | Ethylmagnesium bromide | Secondary Alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Bisulfite | Sodium bisulfite (NaHSO₃) | Bisulfite adduct |

Condensation Reactions for α,β-Unsaturated Systems (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds. researchgate.net It involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine (B6355638) or pyridine. researchgate.netresearchgate.net 3-Chloro-4-methoxy-5-methylbenzaldehyde can react with active methylene compounds such as malonic acid, ethyl cyanoacetate, or malononitrile (B47326) to produce α,β-unsaturated systems. These products are valuable intermediates in the synthesis of fine chemicals, polymers, and therapeutic agents. researchgate.netresearchgate.net The reaction proceeds via a nucleophilic addition to the aldehyde followed by dehydration.

Table 2: Knoevenagel Condensation of 3-Chloro-4-methoxy-5-methylbenzaldehyde

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile | Piperidine | 2-(3-Chloro-4-methoxy-5-methylbenzylidene)malononitrile |

| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(3-chloro-4-methoxy-5-methylphenyl)acrylate |

| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-(3-chloro-4-methoxy-5-methylbenzylidene)malonate |

Imine and Oxime Formation for Derivative Synthesis

Aldehydes readily react with primary amines to form imines, also known as Schiff bases, and with hydroxylamine (B1172632) to yield oximes. learncbse.in These reactions are crucial for synthesizing a vast array of derivatives. The formation of an imine from 3-Chloro-4-methoxy-5-methylbenzaldehyde involves the nucleophilic attack of a primary amine on the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by a trace amount of acid. redalyc.org Similarly, reaction with hydroxylamine under weakly acidic conditions produces the corresponding oxime. learncbse.in

Table 3: Imine and Oxime Derivatives from 3-Chloro-4-methoxy-5-methylbenzaldehyde

| Reagent | Product Class | General Product Structure |

| Aniline | Imine (Schiff Base) | C₁₅H₁₄ClNO |

| Hydroxylamine | Oxime | C₉H₁₀ClNO₂ |

| Semicarbazide | Semicarbazone | C₁₀H₁₂ClN₃O₂ |

| 2,4-Dinitrophenylhydrazine (B122626) | 2,4-Dinitrophenylhydrazone | C₁₅H₁₃ClN₄O₅ |

Redox Transformations of the Aldehyde Moiety

The aldehyde group is intermediate in oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. For closely related compounds like 3-chloro-4-hydroxy-5-methoxybenzaldehyde, oxidation to the corresponding carboxylic acid is achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Conversely, reduction to the alcohol form is accomplished with reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These transformations are expected to proceed similarly for 3-Chloro-4-methoxy-5-methylbenzaldehyde.

Table 4: Redox Reactions of 3-Chloro-4-methoxy-5-methylbenzaldehyde

| Transformation | Reagent Example | Product Name |

| Oxidation | Potassium Permanganate (KMnO₄) | 3-Chloro-4-methoxy-5-methylbenzoic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (3-Chloro-4-methoxy-5-methylphenyl)methanol |

Transformations on the Substituted Aromatic Ring

The substituents already present on the benzene (B151609) ring direct the position of any further substitution reactions.

Electrophilic Aromatic Substitution (e.g., further halogenation, nitration)

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring. The regiochemical outcome is governed by the directing effects of the existing groups: the methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho, para-directing, while the chloro (-Cl) group is deactivating but also ortho, para-directing.

The most powerful activating group is the methoxy group. Its ortho positions are 3 and 5, and its para position is occupied by the aldehyde. Since positions 3 and 5 are already substituted with chlorine and a methyl group, respectively, its strong directing influence is primarily exerted on these occupied sites. The next available positions on the ring are C2 and C6.

Position 2: This site is ortho to the chloro group and meta to both the methoxy and methyl groups.

Position 6: This site is ortho to the methyl group, meta to the chloro group, and ortho to the aldehyde group (which is deactivating).

Considering the combined electronic effects, the methoxy group strongly activates the entire ring, particularly the positions ortho and para to it. The methyl group provides additional activation, while the chloro group deactivates the ring towards electrophilic attack. The aldehyde group is a strong deactivator. The most probable sites for further substitution, such as nitration or halogenation, would be positions 2 or 6. The existence of compounds like 3-Chloro-4-methoxy-5-nitro-benzaldehyde suggests that nitration is a feasible transformation, although the exact starting material and substitution pattern are not specified in the available data. chemicalbook.com Predicting the major product without experimental data is challenging due to these competing directing effects.

Metal-Catalyzed Cross-Coupling Reactions (as a substrate or coupling partner)

The chloro-substituent on the aromatic ring of 3-Chloro-4-methoxy-5-methylbenzaldehyde presents a reactive handle for various palladium-catalyzed cross-coupling reactions. While specific literature on this exact substrate is limited, its reactivity can be inferred from studies on similarly substituted aryl chlorides. The presence of both an electron-donating methoxy group and a weakly electron-donating methyl group, ortho and para to the chlorine respectively, can influence the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. For 3-Chloro-4-methoxy-5-methylbenzaldehyde, a Suzuki-Miyaura coupling would enable the introduction of a variety of aryl or vinyl substituents at the C3 position. A typical reaction would involve a palladium catalyst, a base, and a boronic acid or ester. The reaction conditions would need to be carefully optimized, as aryl chlorides are generally less reactive than the corresponding bromides or iodides. The electron-rich nature of the aromatic ring in this specific substrate might necessitate the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands.

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl moiety onto the benzaldehyde (B42025) scaffold. wikipedia.orgorganic-chemistry.org Such a transformation would be valuable for the synthesis of precursors to more complex heterocyclic systems or for creating materials with interesting photophysical properties. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org

Heck Reaction: While less common for aryl chlorides compared to bromides and iodides, the Heck reaction, which couples the aryl halide with an alkene, could potentially be employed. This would append a vinyl group to the aromatic ring, providing a handle for further functionalization.

Representative Data for Metal-Catalyzed Cross-Coupling Reactions:

Due to the absence of specific experimental data for 3-Chloro-4-methoxy-5-methylbenzaldehyde in the literature, the following table presents hypothetical yet chemically plausible outcomes for its participation in common cross-coupling reactions, based on known reactivities of analogous aryl chlorides.

| Coupling Partner | Catalyst System | Product | Potential Yield Range (%) |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-methoxy-5-methyl-3-phenylbenzaldehyde | 60-85 |

| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 3-(4-fluorophenyl)-4-methoxy-5-methylbenzaldehyde | 65-90 |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-((trimethylsilyl)ethynyl)-4-methoxy-5-methylbenzaldehyde | 50-75 |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 4-methoxy-5-methyl-3-styrylbenzaldehyde | 40-60 |

This is a representative table based on analogous reactions and not based on experimental results for the title compound.

Design and Synthesis of Complex Molecular Architectures from 3-Chloro-4-methoxy-5-methylbenzaldehyde

The strategic placement of functional groups on the 3-Chloro-4-methoxy-5-methylbenzaldehyde ring makes it an attractive starting material for the synthesis of more elaborate molecules.

Formation of Heterocyclic Systems

The aldehyde group is a versatile functional group for the construction of a wide array of heterocyclic systems. Through condensation reactions with various dinucleophiles, a range of five-, six-, and seven-membered rings can be accessed. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can lead to isoxazoles. Furthermore, the aldehyde can participate in multicomponent reactions, providing rapid access to complex heterocyclic scaffolds.

The chloro substituent also offers a pathway to heterocyclic systems. For example, a nucleophilic aromatic substitution (SNAAr) reaction, although challenging on an electron-rich ring, could be employed with appropriate nucleophiles under forcing conditions. More plausibly, the chloro group can be transformed via cross-coupling reactions, as discussed previously, and the newly introduced functionality can then participate in cyclization reactions.

Examples of Heterocycle Synthesis Starting from 3-Chloro-4-methoxy-5-methylbenzaldehyde Derivatives:

| Reagent(s) | Resulting Heterocycle |

| Hydrazine hydrate | 1H-Indazole derivative (following intramolecular cyclization) |

| Ethyl acetoacetate, NH₄OAc (Hantzsch Dihydropyridine Synthesis) | Dihydropyridine derivative |

| 2-Aminothiophenol | Benzothiazole derivative |

| Malononitrile, Thiourea (Gewald Reaction) | Aminothiophene derivative |

This table illustrates potential synthetic routes to heterocyclic systems based on the known reactivity of substituted benzaldehydes.

Building Blocks for Polyfunctionalized Aromatics

Beyond its use in forming heterocyclic systems, 3-Chloro-4-methoxy-5-methylbenzaldehyde serves as a valuable scaffold for the synthesis of highly substituted, polyfunctionalized aromatic compounds. The existing functional groups can be selectively modified or used to direct the introduction of new substituents.

The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to a variety of other functional groups. The chloro atom, as established, can be replaced via cross-coupling reactions. The methoxy group can potentially be cleaved to reveal a phenol (B47542), which can then be further functionalized. The methyl group can also undergo reactions, such as benzylic bromination, to introduce another point of reactivity.

This multi-faceted reactivity allows for a programmed, stepwise introduction of functional groups, leading to a diverse range of complex aromatic molecules that would be difficult to access through other synthetic routes.

Spectroscopic and Structural Characterization of 3 Chloro 4 Methoxy 5 Methylbenzaldehyde and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms within a molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number and electronic environment of protons in a molecule. In aromatic aldehydes, the formyl proton (CHO) typically resonates in a distinct downfield region, generally between 9 and 11 ppm, due to the deshielding effect of the carbonyl group and the aromatic ring current. cdnsciencepub.com For substituted benzaldehydes, the chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

The chemical shift of the formyl proton in meta- and para-substituted benzaldehydes generally appears in the range of 9.85-10.20 δ, while ortho-substituted compounds are found at a lower field, between 10.20-10.50 δ. cdnsciencepub.com In the case of 3-Chloro-4-methoxy-5-methylbenzaldehyde, the aldehyde proton signal would be expected within these ranges, influenced by the chloro, methoxy (B1213986), and methyl groups on the aromatic ring. The aromatic protons will exhibit specific splitting patterns and chemical shifts based on their positions relative to these substituents. For instance, in many substituted benzaldehydes, the aromatic protons appear as complex multiplets due to spin-spin coupling. docbrown.info

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzaldehydes in CDCl₃

| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Other Protons |

|---|---|---|---|

| Benzaldehyde (B42025) | ~9.99 spectrabase.com | 7.50-7.90 (m) docbrown.info | - |

| 3-Methylbenzaldehyde | 9.96 rsc.org | 7.39-7.66 (m) rsc.org | 2.41 (s, 3H, CH₃) rsc.org |

| 4-Methoxybenzaldehyde | 9.73 rsc.org | 6.86 (d), 7.69 (d) rsc.org | 3.73 (s, 3H, OCH₃) rsc.org |

| 3-Chloro-4-methoxybenzaldehyde | Value not explicitly found | Values not explicitly found | Values not explicitly found |

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. The data for the title compound was not available in the searched sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The carbonyl carbon of aldehydes and ketones gives a characteristic signal in the downfield region of the spectrum, typically between 190 and 215 ppm. wisc.edu For benzaldehyde, the carbonyl carbon appears around 192.3 ppm. docbrown.info The chemical shifts of the aromatic carbons are influenced by the substituents on the ring, with substituent chemical shift (SCS) increments often being additive for di- and trisubstituted benzaldehydes. researchgate.net

In 3-Chloro-4-methoxy-5-methylbenzaldehyde, the carbonyl carbon would be expected in the characteristic aldehyde region. The aromatic carbon signals will be spread out in the typical aromatic region (around 110-160 ppm), with the exact shifts determined by the combined electronic effects of the chloro, methoxy, and methyl groups. organicchemistrydata.org The carbon of the methoxy group will appear further upfield, typically around 55-60 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzaldehydes in CDCl₃

| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Other Carbons |

|---|---|---|---|

| Benzaldehyde | 192.3 docbrown.info | 129.0, 129.7, 134.4, 136.5 docbrown.info | - |

| 3-Methylbenzaldehyde | 192.6 rsc.org | 127.2, 128.9, 130.0, 135.3, 136.5, 138.9 rsc.org | 21.2 (CH₃) rsc.org |

| 4-Methoxybenzaldehyde | 190.4 rsc.org | 114.0, 129.6, 131.6, 164.2 rsc.org | 55.2 (OCH₃) rsc.org |

| 3-Chloro-4-methoxybenzaldehyde | Value not explicitly found | Values not explicitly found | Values not explicitly found |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for complex structural elucidation by revealing correlations between different nuclei. yale.eduyoutube.com

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling interactions. youtube.com For a molecule like 3-Chloro-4-methoxy-5-methylbenzaldehyde, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H). youtube.com This technique would definitively link each aromatic proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, an HMBC spectrum would show a correlation between the aldehyde proton and the C1 aromatic carbon, as well as correlations between the methoxy protons and the carbon to which the methoxy group is attached. libretexts.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the presence of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. In aromatic aldehydes, several characteristic absorption bands are observed. A strong absorption band for the carbonyl (C=O) group stretch is typically seen between 1690 and 1720 cm⁻¹. For benzaldehyde, this peak is around 1700 cm⁻¹. libretexts.orgresearchgate.net Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes. libretexts.org

Other key absorptions for benzaldehyde include aromatic C-H stretching vibrations between 3000-3100 cm⁻¹ and aldehyde C-H stretching, which often appears as two weak bands around 2750 and 2850 cm⁻¹. docbrown.infolibretexts.org The presence of these aldehyde C-H bands is a key diagnostic feature to distinguish aldehydes from ketones. libretexts.org For 3-Chloro-4-methoxy-5-methylbenzaldehyde, one would expect to see these characteristic aldehyde and aromatic absorptions, along with vibrations associated with the C-O stretch of the methoxy group and the C-Cl stretch.

Table 3: Characteristic FTIR Absorption Frequencies (cm⁻¹) for Benzaldehyde

| Functional Group | Vibration Type | Typical Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 |

| Aldehyde C-H | Stretch | 2750 and 2850 libretexts.org |

| Carbonyl C=O | Stretch | 1690-1720 |

| Aromatic C=C | Stretch | 1440-1625 docbrown.info |

Raman Spectroscopy

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Molecular Ion and Fragmentation Pattern Analysis

For 3-Chloro-4-methoxy-5-methylbenzaldehyde, High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the molecular ion, which is essential for confirming its elemental formula (C₉H₉ClO₂). The monoisotopic mass is calculated to be 184.029107 g/mol . epa.gov In a typical mass spectrum, the molecular ion peak ([M]⁺˙) would appear as a characteristic doublet due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in signals at m/z 184 and m/z 186.

The fragmentation of this molecule under electron ionization (EI) is expected to follow pathways characteristic of substituted benzaldehydes. Key fragmentation steps would likely include:

Loss of a hydrogen radical (H•): Formation of a stable acylium ion [M-1]⁺ at m/z 183/185.

Loss of the formyl radical (•CHO): Cleavage of the aldehyde group to yield the [M-29]⁺ ion at m/z 155/157.

Loss of a methyl radical (•CH₃): Ejection of the methyl group from the methoxy substituent, leading to the [M-15]⁺ ion at m/z 169/171. This is often followed by the loss of carbon monoxide (CO).

Loss of chlorine (Cl•): Although less common as an initial step, the loss of a chlorine radical can also occur, producing an ion at m/z 149.

A proposed fragmentation pathway for a related compound, 4-hydroxy-3-methoxybenzaldehyde, highlights the complexity of these processes, which often involve multiple sequential losses and rearrangements. researchgate.net

Table 1: Predicted Mass Spectrometric Data for 3-Chloro-4-methoxy-5-methylbenzaldehyde

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉ClO₂ | epa.gov |

| Average Mass | 184.62 g/mol | epa.gov |

| Monoisotopic Mass | 184.029107 g/mol | epa.gov |

| Expected [M]⁺˙ Peak (³⁵Cl) | m/z 184 | N/A |

Table 2: Plausible EI-MS Fragment Ions for 3-Chloro-4-methoxy-5-methylbenzaldehyde

| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Structure | Neutral Loss |

|---|---|---|

| 183 / 185 | [M-H]⁺ | H• |

| 169 / 171 | [M-CH₃]⁺ | •CH₃ |

| 155 / 157 | [M-CHO]⁺ | •CHO |

| 141 / 143 | [M-CH₃-CO]⁺ | •CH₃, CO |

Regioisomeric Discrimination via Mass Spectrometry

Differentiating between regioisomers—molecules with the same chemical formula but different substituent arrangements on the aromatic ring—is a significant analytical challenge. Standard electron ionization mass spectra of isomers like 3-Chloro-4-methoxy-5-methylbenzaldehyde and its potential regioisomers (e.g., 5-Chloro-4-methoxy-3-methylbenzaldehyde) often appear very similar because they can produce many of the same fragment ions.

Advanced techniques are typically required for unambiguous identification. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful tool for this purpose. nih.gov

Chromatographic Separation: Regioisomers often have slightly different polarities and boiling points, allowing them to be separated by gas chromatography before they enter the mass spectrometer. Their unique retention times provide the first line of discrimination.

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion or a primary fragment ion and subjecting it to further fragmentation (collision-induced dissociation), subtle differences in the resulting product ion spectra can be observed. These differences arise from the varied steric and electronic environments of the substituents in each isomer, which influence fragmentation pathways. Studies on other classes of compounds, such as chloroamphetamine analogs, have demonstrated that chemical ionization (CI) can sometimes provide more diagnostic fragments for distinguishing positional isomers compared to electron ionization. nih.gov

While these methods are established for isomer differentiation, specific comparative mass spectrometric studies detailing the unique fragmentation patterns of 3-Chloro-4-methoxy-5-methylbenzaldehyde against its regioisomers are not prominently available in scientific literature.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing data on bond lengths, bond angles, and the spatial organization of molecules.

Molecular Conformation and Packing Arrangements

As of this writing, a solved crystal structure for 3-Chloro-4-methoxy-5-methylbenzaldehyde has not been reported in publicly accessible crystallographic databases. Therefore, a direct analysis of its experimental molecular conformation and crystal packing is not possible.

However, based on analogous structures, it can be predicted that the benzaldehyde core would be largely planar. The primary conformational variables would be the orientation of the aldehyde and methoxy groups relative to the benzene (B151609) ring. The aldehyde group might be slightly twisted out-of-plane, while the methyl group of the methoxy substituent would likely adopt a staggered conformation relative to the ring. In the solid state, molecules would pack in a way that maximizes stabilizing intermolecular interactions and achieves efficient space-filling.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

In the absence of a crystal structure, the specific intermolecular interactions for 3-Chloro-4-methoxy-5-methylbenzaldehyde can only be predicted. The molecule possesses several functional groups capable of participating in non-covalent interactions that would dictate its crystal packing. These include:

Weak Hydrogen Bonds: The aldehydic oxygen is a hydrogen bond acceptor and could form C–H···O interactions with aromatic or methyl C–H groups of neighboring molecules.

Halogen Bonding: The chlorine atom can act as a Lewis acid (a halogen bond donor) and interact with the oxygen atom of a nearby aldehyde or methoxy group.

π–π Stacking: The electron-rich aromatic ring could engage in offset π–π stacking interactions with adjacent rings.

Table 3: Anticipated Intermolecular Interactions in Solid 3-Chloro-4-methoxy-5-methylbenzaldehyde

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Weak Hydrogen Bond | C–H (Aromatic, Methyl, Aldehyde) | O (Aldehyde, Methoxy) | Formation of chains or sheets |

| Halogen Bond | C–Cl | O (Aldehyde, Methoxy) | Directional stabilization |

| π–π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Contribution to layered structures |

Computational and Theoretical Investigations of 3 Chloro 4 Methoxy 5 Methylbenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of molecules. These computational methods provide insights into molecular geometry, electronic structure, and reactivity, which are often difficult or impossible to determine through experimental means alone.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-Chloro-4-methoxy-5-methylbenzaldehyde, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional conformation.

The optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles between its constituent atoms. The resulting optimized geometry corresponds to a potential energy minimum on the potential energy surface. For 3-Chloro-4-methoxy-5-methylbenzaldehyde, key structural parameters that would be determined include the bond lengths of the C-Cl, C-O, C-C, C-H, and C=O bonds, as well as the angles defining the orientation of the aldehyde, methoxy (B1213986), and methyl groups relative to the benzene (B151609) ring.

The electronic structure, including the distribution of electron density and the energies of the molecular orbitals, is also a primary output of DFT calculations. This information is crucial for understanding the molecule's reactivity and spectroscopic properties.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-Chloro-4-methoxy-5-methylbenzaldehyde (based on DFT calculations).

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| C-O (methoxy) | ~1.36 Å | |

| C=O (aldehyde) | ~1.21 Å | |

| C-C (ring) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-Cl | ~119° - 121° |

| C-C-O (methoxy) | ~118° - 122° | |

| C-C-C (aldehyde) | ~120° - 122° |

Note: The values in this table are illustrative and represent typical ranges observed for similar molecules. Actual calculated values would be specific to this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule.

For 3-Chloro-4-methoxy-5-methylbenzaldehyde, the electron density distribution in the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO would likely be centered on the electron-withdrawing aldehyde group and the chloro substituent.

Table 2: Hypothetical Frontier Molecular Orbital Properties of 3-Chloro-4-methoxy-5-methylbenzaldehyde.

| Parameter | Expected Value (eV) |

|---|---|

| HOMO Energy | ~ -6.0 to -7.0 |

| LUMO Energy | ~ -1.5 to -2.5 |

Note: These energy values are estimates based on typical DFT results for substituted aromatic aldehydes.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. Blue regions represent positive electrostatic potential, indicating areas of low electron density that are prone to nucleophilic attack, such as around hydrogen atoms bonded to electronegative atoms. Green regions denote neutral or near-zero potential.

For 3-Chloro-4-methoxy-5-methylbenzaldehyde, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group in the aldehyde function, making it a primary site for electrophilic interaction. The hydrogen atoms of the methyl and aldehyde groups would likely exhibit a positive potential (blue).

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict and help interpret experimental spectra. These predictions can aid in the assignment of spectral bands and provide a deeper understanding of the molecule's vibrational and electronic properties.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using the harmonic frequencies obtained from DFT calculations. The computed frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational bands to specific atomic motions (stretching, bending, etc.) can be made.

For 3-Chloro-4-methoxy-5-methylbenzaldehyde, the calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the aldehyde group (typically around 1700 cm⁻¹), C-O stretching of the methoxy group, C-Cl stretching, and various C-H and C-C vibrations of the aromatic ring and the methyl group.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of 3-Chloro-4-methoxy-5-methylbenzaldehyde.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aldehyde) | 2700 - 2900 |

| C-H stretching (methyl) | 2850 - 2960 |

| C=O stretching (aldehyde) | 1680 - 1720 |

| C-C stretching (aromatic) | 1400 - 1600 |

| C-O stretching (methoxy) | 1200 - 1300 |

Note: These are characteristic frequency ranges and the precise calculated values would depend on the level of theory used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT.

These calculations predict the chemical shifts (δ) for the different nuclei in the molecule, such as ¹H and ¹³C. By comparing the predicted chemical shifts with the experimental NMR spectrum, the assignment of each resonance to a specific atom in the molecule can be confirmed. For 3-Chloro-4-methoxy-5-methylbenzaldehyde, the calculations would provide predicted chemical shifts for the aldehyde proton, the aromatic protons, and the protons of the methoxy and methyl groups, as well as for all the carbon atoms in the molecule.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Chloro-4-methoxy-5-methylbenzaldehyde.

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde H | ¹H | 9.5 - 10.5 |

| Aromatic H | ¹H | 6.5 - 8.0 |

| Methoxy H | ¹H | 3.8 - 4.2 |

| Methyl H | ¹H | 2.0 - 2.5 |

| Carbonyl C | ¹³C | 185 - 195 |

| Aromatic C | ¹³C | 110 - 160 |

| Methoxy C | ¹³C | 55 - 65 |

Note: These are typical chemical shift ranges and are highly dependent on the specific electronic environment of each nucleus.

Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. nih.gov For a substituted benzaldehyde (B42025) like 3-chloro-4-methoxy-5-methylbenzaldehyde, a variety of NCIs would be at play. Computational chemistry provides powerful tools to visualize and quantify these interactions.

A primary method for analyzing these interactions is through Hirshfeld surface analysis . This technique maps the electron distribution of a molecule within a crystal lattice, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is generated based on the electron density, and various properties can be mapped onto this surface to highlight different types of interactions.

Key non-covalent interactions that would be investigated for 3-chloro-4-methoxy-5-methylbenzaldehyde include:

Hydrogen Bonds: While the molecule lacks strong hydrogen bond donors like O-H or N-H, it can participate in weaker C-H···O hydrogen bonds.

Halogen Bonds: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions of adjacent molecules.

π-Interactions: The benzene ring can engage in π-π stacking and C-H···π interactions.

The relative importance of these interactions can be quantified by analyzing the percentage of the Hirshfeld surface area corresponding to each type of contact.

Intermolecular Hydrogen Bonding Characterization (e.g., C-H···O Interactions)

In the crystal structure of substituted benzaldehydes, weak intermolecular C-H···O hydrogen bonds often play a significant role in the formation of supramolecular assemblies. rsc.org For 3-chloro-4-methoxy-5-methylbenzaldehyde, the aldehydic hydrogen (C-H) and the methyl group hydrogens (C-H) can act as hydrogen bond donors, while the oxygen atoms of the aldehyde and methoxy groups can act as acceptors.

Computational studies on multi-substituted benzaldehyde derivatives have shown that the carbonyl group is frequently involved in forming diverse synthons through intermolecular C-H···O hydrogen bonds. rsc.org These interactions, though weak, collectively contribute to the stability of the crystal lattice.

The characterization of these C-H···O interactions would involve:

Geometric Analysis: Determining the bond lengths and angles of the C-H···O contacts from the optimized geometry of the molecular crystal. A typical C···O distance for such bonds is in the range of 3.0-3.5 Å, with a C-H···O angle greater than 110°.

Topological Analysis: Using tools like Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology to identify bond critical points (BCPs) between the interacting atoms. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the interaction.

Visualization: Employing Non-Covalent Interaction (NCI) plots, which are based on the reduced density gradient (RDG). These plots provide a visual representation of the regions of space involved in non-covalent interactions, color-coded to distinguish between attractive (e.g., hydrogen bonds) and repulsive interactions.

Table 1: Representative Data for C-H···O Interactions in Substituted Benzaldehydes

| Donor | Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| C-H (aldehyde) | O (carbonyl) | 3.25 | 145 | -1.5 to -2.5 |

| C-H (methyl) | O (methoxy) | 3.38 | 130 | -0.8 to -1.5 |

| C-H (aromatic) | O (carbonyl) | 3.45 | 125 | -0.5 to -1.2 |

Note: This table presents typical data ranges observed in computational studies of substituted benzaldehydes and is for illustrative purposes. Specific values for 3-chloro-4-methoxy-5-methylbenzaldehyde would require dedicated calculations.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into the energetics and structures of reactants, intermediates, transition states, and products. For 3-chloro-4-methoxy-5-methylbenzaldehyde, reaction mechanism studies could focus on various transformations, such as nucleophilic addition to the carbonyl group, electrophilic aromatic substitution, or oxidation/reduction of the aldehyde.

A typical computational study of a reaction mechanism involves the following steps:

Potential Energy Surface (PES) Mapping: The PES is a mathematical surface that relates the energy of a molecule or a system of molecules to its geometry. By mapping the PES, stationary points (reactants, products, and intermediates) and transition states can be located.

Transition State (TS) Searching: A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Various algorithms are used to locate the TS structure.

Frequency Analysis: Once a stationary point is located, a frequency calculation is performed. For a minimum energy structure (reactant, intermediate, or product), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction of interest.

Activation Energy Calculation: The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate.

Table 2: Hypothetical Reaction Coordinate Data for a Nucleophilic Addition to 3-Chloro-4-methoxy-5-methylbenzaldehyde

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (Benzaldehyde + Nucleophile) | 0.0 | C=O bond length: ~1.22 Å |

| Transition State | +15.2 | Partially formed Nu-C bond (~2.0 Å), elongated C=O bond (~1.30 Å) |

| Product (Adduct) | -8.5 | Fully formed Nu-C bond (~1.5 Å), C-O single bond (~1.4 Å) |

Note: This table is a hypothetical representation of the data that would be generated from a computational study of a nucleophilic addition reaction. The values are for illustrative purposes only.

The insights gained from these computational studies, including the nature of non-covalent interactions and the details of reaction pathways, are fundamental to understanding and predicting the chemical behavior of 3-chloro-4-methoxy-5-methylbenzaldehyde and designing new synthetic routes or functional materials.

Applications of 3 Chloro 4 Methoxy 5 Methylbenzaldehyde As a Synthetic Building Block

Precursor in the Synthesis of Complex Pharmaceutical Scaffolds

The molecular framework of 3-Chloro-4-methoxy-5-methylbenzaldehyde is a recurring motif in various pharmacologically active compounds. Its derivatives are being explored for their potential in developing new therapeutic agents.

The presence of the aldehyde group allows for the construction of Schiff bases, which are known to exhibit a broad spectrum of biological activities. For instance, the reaction of substituted benzaldehydes with amines to form imines is a critical step in the synthesis of many biologically active compounds. Furthermore, the chloro and methoxy (B1213986) substituents can be modified to fine-tune the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

An example of a structurally related compound, 3-chloro-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde, has been noted for its use in proteomics research. scbt.com This highlights the potential for complex derivatives of chloro-methoxy-benzaldehydes in the life sciences. While direct synthesis of mainstream pharmaceuticals from 3-Chloro-4-methoxy-5-methylbenzaldehyde is not widely documented in mainstream literature, its structural similarity to intermediates used in the synthesis of alkaloids and other pharmaceutical precursors suggests its potential in this area. google.comgoogle.com For example, 3-Methoxy-4,5-methylenedioxybenzaldehyde, a closely related compound, is a known and important intermediate in the synthesis of numerous alkaloids and pharmaceutical products. google.comgoogle.com

Intermediates for Agrochemical Compound Synthesis

The development of new agrochemicals, such as herbicides and pesticides, often relies on the availability of versatile chemical intermediates. Substituted benzaldehydes, including 3-Chloro-4-methoxy-5-methylbenzaldehyde, serve as valuable starting materials in this sector. The functional groups on the aromatic ring can be manipulated to create molecules with specific biological activities.

For instance, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a compound with a substitution pattern similar to the subject compound, and its derivatives have been investigated for their herbicidal activities. researchgate.net The synthesis of Schiff base derivatives from vanillin has been shown to produce compounds with potential applications in agriculture. researchgate.net This suggests that 3-Chloro-4-methoxy-5-methylbenzaldehyde could be similarly functionalized to produce novel agrochemical candidates. The presence of the chloro substituent is particularly relevant, as many successful agrochemicals are halogenated compounds.

While specific commercial agrochemicals derived directly from 3-Chloro-4-methoxy-5-methylbenzaldehyde are not prominently reported, the general utility of substituted benzaldehydes as precursors is well-established in patent literature concerning the preparation of agricultural chemicals. google.com

Development of Advanced Materials

The unique electronic and structural features of 3-Chloro-4-methoxy-5-methylbenzaldehyde make it a promising candidate for the synthesis of advanced materials with tailored optical and polymeric properties.

Synthesis of Dyes and Pigments

The chromophoric nature of the substituted benzene (B151609) ring in 3-Chloro-4-methoxy-5-methylbenzaldehyde provides a basis for the synthesis of novel dyes and pigments. The aldehyde group can readily participate in condensation reactions with various nucleophiles to extend the conjugated system, a key feature for color generation. By reacting with compounds containing active methylene (B1212753) groups or amino groups, a diverse palette of colored compounds can be accessed. The substituents on the ring (chloro, methoxy, and methyl) can modulate the color and properties such as lightfastness and solubility of the resulting dyes.

Components for Optoelectronic Materials and Non-Linear Optics (NLO)

There is growing interest in organic materials with non-linear optical (NLO) properties for applications in photonics and optoelectronics. The design of NLO materials often involves creating molecules with a high degree of conjugation and an asymmetric distribution of electron density, typically achieved through the combination of electron-donating and electron-withdrawing groups. The structure of 3-Chloro-4-methoxy-5-methylbenzaldehyde, with its methoxy donor and chloro acceptor groups, provides a foundational element for such materials.

While direct NLO studies on this specific compound are not widely available, research on analogous systems is indicative of its potential. For example, phthalocyanines bearing 3,4,5-trimethoxyphenyl groups have been synthesized and shown to exhibit significant third-order NLO properties. This suggests that incorporating the 3-chloro-4-methoxy-5-methylphenyl moiety into larger conjugated systems could lead to new materials with interesting NLO characteristics.

Precursors for Specialty Polymer Additives

The functional groups of 3-Chloro-4-methoxy-5-methylbenzaldehyde allow for its incorporation into polymeric structures, where it can act as a specialty additive to enhance properties such as thermal stability, UV resistance, or flame retardancy. The aldehyde group can be used to graft the molecule onto a polymer backbone, or the entire molecule can be used as a monomer in the synthesis of new polymers. The presence of the chlorine atom can contribute to flame retardant properties.

Functionalization for Tailored Properties and Targeted Synthetic Pathways

The true synthetic utility of 3-Chloro-4-methoxy-5-methylbenzaldehyde lies in the diverse array of chemical transformations that can be performed on its functional groups. This allows for the strategic tailoring of its structure to achieve specific properties and to direct synthetic routes towards complex target molecules.

The aldehyde group is a focal point for a multitude of reactions. It can undergo:

Oxidation to form the corresponding carboxylic acid, 3-chloro-4-methoxy-5-methylbenzoic acid, which is another valuable synthetic intermediate.

Reduction to yield the corresponding alcohol, (3-chloro-4-methoxy-5-methyl)phenyl)methanol.

Condensation reactions , such as the aldol (B89426) condensation and Knoevenagel condensation, to form carbon-carbon bonds and extend the molecular framework.

Formation of imines (Schiff bases) through reaction with primary amines, a cornerstone of many synthetic pathways in medicinal chemistry. researchgate.net

Wittig reaction to convert the aldehyde into an alkene.

The aromatic ring itself offers further opportunities for modification. The chlorine atom can be displaced via nucleophilic aromatic substitution , although this typically requires activating groups or specific reaction conditions. The methoxy group can potentially be cleaved to reveal a hydroxyl group, opening up another avenue for functionalization.

The strategic placement of the substituents guides the regioselectivity of further electrophilic aromatic substitution reactions, allowing for the controlled introduction of additional functional groups onto the benzene ring. This high degree of synthetic flexibility makes 3-Chloro-4-methoxy-5-methylbenzaldehyde a powerful tool in the arsenal (B13267) of the synthetic organic chemist.

Advanced Analytical Methodologies for Characterization and Process Monitoring

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 3-Chloro-4-methoxy-5-methylbenzaldehyde from related substances, isomers, and impurities. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability, as well as the complexity of the sample matrix.

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds like substituted benzaldehydes. researchgate.net In a typical GC analysis, the sample is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of analytes between the mobile and stationary phases. For benzaldehyde (B42025) and its derivatives, columns with stationary phases like (1,4-is(dimethylsiloxy)pheylene dimethyl polysiloxane) or 100% polyethylene (B3416737) glycol (PEG) are often employed. researchgate.netresearchgate.net A flame ionization detector (FID) is commonly used for quantification due to its robust response to hydrocarbons, while a mass spectrometer (MS) provides definitive identification of the separated compounds. rsc.org

Key GC Parameters for Benzaldehyde Analysis

| Parameter | Typical Setting | Source |

|---|---|---|

| Column | RXI-5SIl MS (30m x 0.32mm i.d.) or HP-20 (PEG) | researchgate.netresearchgate.net |

| Carrier Gas | Helium or Nitrogen | researchgate.netresearchgate.net |

| Inlet Temperature | 250 °C | researchgate.net |

| Oven Program | Start at 100-150°C, ramp at 5-10°C/min to 220-300°C | researchgate.netrsc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | researchgate.netrsc.org |

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. nih.govsepsolve.com This technique utilizes two columns with different stationary phases connected by a modulator. sepsolve.comwikipedia.org The first, longer column typically performs a separation based on boiling point (e.g., a non-polar phase), while the second, shorter column provides a rapid separation based on a different property, such as polarity. sepsolve.com All effluent from the first column is continuously transferred to the second column via the modulator, which traps, concentrates, and re-injects small fractions. wikipedia.org This process generates a highly detailed two-dimensional chromatogram, which is exceptionally useful for resolving co-eluting peaks and identifying trace components in complex mixtures that would be hidden in a standard GC analysis. sepsolve.comacs.org The enhanced peak capacity and structured elution patterns make GC×GC a powerful tool for detailed impurity profiling of 3-Chloro-4-methoxy-5-methylbenzaldehyde. sepsolve.comacs.org

Comparison of GC and GC×GC

| Feature | Conventional GC | GC×GC | Source |

|---|---|---|---|

| Number of Columns | One | Two (connected via a modulator) | wikipedia.org |

| Peak Capacity | Lower | Significantly Higher | sepsolve.com |

| Separation | Based on one property (e.g., volatility) | Based on two independent properties (e.g., volatility and polarity) | sepsolve.com |

| Sensitivity | Standard | Enhanced due to peak focusing by the modulator | sepsolve.com |

| Data Visualization | 2D Chromatogram (Signal vs. Time) | 3D or Contour Plot (Retention Time 1 vs. Retention Time 2) | sepsolve.com |

| Applications | Routine analysis, moderately complex samples | Highly complex samples, isomer separation, trace analysis | nih.govwikipedia.org |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of compounds that may have limited volatility or thermal stability, making it a suitable alternative to GC for many benzaldehydes. researchgate.net The separation is achieved by pumping a liquid mobile phase through a column packed with a stationary phase. For substituted benzaldehydes, reverse-phase HPLC is the most common approach.

In a typical method, a C18 column is used as the stationary phase, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, and the composition can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. researchgate.netsielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in the benzaldehyde structure provides strong chromophoric activity. researchgate.net HPLC methods are valued for their precision, accuracy, and applicability to a wide range of analyte concentrations. nih.gov

Typical HPLC Parameters for Benzaldehyde Analysis

| Parameter | Typical Setting | Source |

|---|---|---|

| Column | Novapak C18 (250 mm × 4.5 mm, 5 µm) or similar | researchgate.net |

| Mobile Phase | Acetonitrile and Water mixture (e.g., 50:50 v/v) | researchgate.netsielc.com |

| Flow Rate | 1.0 - 1.2 mL/min | researchgate.netresearchgate.net |

| Detection | UV at 254 nm | researchgate.net |

| Mode | Isocratic or Gradient Reverse-Phase | researchgate.netsielc.com |

Sample Preparation and Derivatization for Analytical Enhancement

Effective sample preparation is a critical prerequisite for accurate and reliable chromatographic analysis. The primary goals are to isolate the target analyte from the sample matrix, concentrate it to detectable levels, and convert it into a form that is optimal for the chosen analytical instrument.

Solvent extraction is a fundamental technique for isolating analytes from a sample matrix. The choice of method depends on the sample type (e.g., reaction mixture, environmental sample) and the concentration of the analyte.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For isolating benzaldehydes from aqueous formulations or reaction mixtures, an organic solvent like chloroform (B151607) can be used. nih.gov The analyte, being more soluble in the organic phase, is extracted from the aqueous phase. The efficiency of LLE depends on the partition coefficient of the analyte and the solvent-to-sample volume ratio.

Micro Solid-Phase Extraction (μ-SPE): This modern technique offers a more efficient and less solvent-intensive alternative to LLE. In μ-SPE, the sample is passed through a small packed bed of sorbent material that retains the analyte. nih.gov For substituted benzaldehydes in aqueous samples, a sorbent like Telos™ ENV can be used. nih.gov After the sample is loaded, interfering substances are washed away, and the purified analyte is then eluted with a small volume of a strong solvent, such as acetonitrile. nih.gov This method provides simultaneous extraction and concentration, leading to high sensitivity. nih.gov

Comparison of Extraction Methodologies

| Feature | Liquid-Liquid Extraction (LLE) | Micro Solid-Phase Extraction (μ-SPE) | Source |

|---|---|---|---|

| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid sorbent | nih.govnih.gov |

| Solvent Consumption | High | Low | nih.gov |

| Concentration Factor | Low to Moderate | High | nih.gov |

| Selectivity | Moderate | High (depends on sorbent) | nih.gov |

| Example Application | Extraction of benzaldehyde from injectable formulations using chloroform | Extraction of substituted benzaldehydes from treated water | nih.govnih.gov |

Chemical derivatization involves reacting the analyte with a reagent to convert it into a new compound with more favorable properties for analysis. This can enhance volatility for GC analysis or improve detectability for HPLC.

For the analysis of aldehydes, a common derivatization strategy involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov This reaction forms a 2,4-dinitrophenylhydrazone derivative. This process is particularly advantageous for HPLC analysis because the DNPH moiety is a strong chromophore, significantly enhancing UV absorbance and allowing for very low detection limits. nih.gov This derivatization can be performed in-situ during solid-phase extraction for a streamlined workflow. nih.gov

In other cases, particularly for GC analysis of related acidic impurities (like benzoic acid, an oxidation product of benzaldehyde), derivatization is used to increase volatility. For example, benzoic acid can be converted to its more volatile methyl ester using a reagent like diazomethane (B1218177) before GC analysis. researchgate.net For compounds with active hydrogens, such as hydroxylated benzaldehydes (e.g., vanillin), derivatization with a silylating agent to form a trimethylsilyl (B98337) (TMS) ether increases thermal stability and improves chromatographic peak shape in GC. nist.gov

Derivatization Techniques for Aldehydes and Related Compounds

| Analyte Group | Reagent | Derivative | Purpose | Analytical Method | Source |

|---|---|---|---|---|---|

| Aldehydes | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Enhance UV detection | HPLC-MS | nih.gov |

| Carboxylic Acids | Diazomethane | Methyl Ester | Increase volatility | GC | researchgate.net |

Future Research Directions and Perspectives on 3 Chloro 4 Methoxy 5 Methylbenzaldehyde

Design of Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmentally benign processes necessitates the development of green synthetic pathways for key intermediates like 3-Chloro-4-methoxy-5-methylbenzaldehyde. pubcompare.airesearchgate.net Future research will likely focus on moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Key areas of exploration include:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of aromatic aldehydes is a rapidly growing field. numberanalytics.comsciepublish.com Research could focus on identifying or engineering enzymes, such as laccases or oxidases, for the selective oxidation of the corresponding toluene (B28343) derivative (3-chloro-5-methyl-4-methoxytoluene). Biocatalytic methods offer high selectivity under mild conditions, significantly reducing waste and energy consumption. bohrium.com For instance, developing aldehyde-accumulating microbial strains by deleting specific reductase genes could be a powerful strategy. sciepublish.commit.edu

Heterogeneous Catalysis: The development of recyclable solid catalysts can simplify purification and minimize waste. ingentaconnect.com Future work could involve designing catalysts like nitrogen-sulfur-doped graphene oxide quantum dots (NS-doped-GOQDs) or polymer-supported metal catalysts (e.g., Ce(III)) for the synthesis of 3-Chloro-4-methoxy-5-methylbenzaldehyde or its derivatives. sciencepublishinggroup.comd-nb.info These catalysts have shown effectiveness in various reactions involving aromatic aldehydes, offering high yields and easy recovery. d-nb.info

Alternative Solvents and Energy Sources: Investigations into using greener solvents like ionic liquids or deep eutectic solvents could replace traditional volatile organic compounds. numberanalytics.com Furthermore, employing energy-efficient methods such as microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of aldehyde derivatives. ingentaconnect.com

| Green Synthesis Strategy | Potential Application to 3-Chloro-4-methoxy-5-methylbenzaldehyde | Key Advantages |

| Biocatalysis (e.g., Laccases) | Selective oxidation of 3-chloro-4-methoxy-5-methyltoluene. | High specificity, mild reaction conditions, reduced byproducts. |

| Engineered Microbes | Whole-cell biocatalysis to produce the aldehyde while preventing its reduction to alcohol. sciepublish.commit.edu | High accumulation of desired product, potential use of renewable feedstocks. sciepublish.com |

| Heterogeneous Catalysis | Use of recyclable solid catalysts for oxidation or formylation reactions. d-nb.info | Catalyst reusability, simplified product purification, reduced waste. ingentaconnect.com |

| Microwave-Assisted Synthesis | Acceleration of condensation or coupling reactions involving the aldehyde. ingentaconnect.com | Faster reaction times, often higher yields, energy efficiency. ingentaconnect.com |

Exploration of Novel Reactivity Pathways and Catalytic Transformations

The reactivity of the aldehyde and the substituted aromatic ring in 3-Chloro-4-methoxy-5-methylbenzaldehyde offers a playground for exploring modern catalytic methods to build molecular complexity.

Photoredox Catalysis: This rapidly evolving field uses visible light to initiate powerful chemical transformations. acs.org Future studies could explore the use of photoredox catalysis for C-H functionalization reactions on the aromatic ring or for novel coupling reactions involving the aldehyde group, potentially through the generation of radical intermediates. acs.orgacs.org

Transient Directing Group Strategies: For achieving regioselective C-H functionalization at the positions ortho to the aldehyde (C2 or C6), the use of transient directing groups is a promising avenue. acs.orgacs.orgnih.gov By reversibly forming an imine with an amine co-catalyst, a metal catalyst (e.g., palladium) can be directed to a specific C-H bond, enabling reactions like arylation or halogenation that are otherwise difficult to achieve. nih.govuantwerpen.be

Organocatalysis: Metal-free organocatalysis offers a sustainable alternative for many transformations. rsc.org The aldehyde group is highly amenable to organocatalytic activation. Future research could investigate asymmetric aldol (B89426) reactions, benzoin (B196080) reactions, or Michael additions using chiral proline-based or N-heterocyclic carbene (NHC) catalysts to produce enantiomerically enriched products derived from 3-Chloro-4-methoxy-5-methylbenzaldehyde. rsc.orgacs.orgnih.gov Intercepting reactive intermediates in these catalytic cycles can even lead to entirely new transformations, such as selective deuteration. acs.orgchemrxiv.org

Expansion into Emerging Areas of Materials Science

Substituted benzaldehydes are valuable building blocks for functional materials, and 3-Chloro-4-methoxy-5-methylbenzaldehyde could be a precursor to novel polymers and organic materials. pubcompare.ai

Polymer Synthesis: Aromatic aldehydes can be used as monomers in polycondensation reactions. acs.org Research could explore the use of 3-Chloro-4-methoxy-5-methylbenzaldehyde in Friedel-Crafts polycondensations to create linear polymers with triarylmethane-based backbones. acs.org The specific substituents on the ring would influence the solubility, thermal stability, and electronic properties of the resulting polymers. It could also serve as an initiator in the living ring-opening polymerization of cyclic esters like ε-caprolactone, leading to biodegradable polymers with a functional end-group derived from the aldehyde. researchgate.net

Synthesis of Dyes and Organic Electronics: The aldehyde can be a key starting material for synthesizing complex heterocyclic structures like pyrazolines or azomethines, which can exhibit interesting photophysical properties. bohrium.comscirp.org By reacting it with various amines or active methylene (B1212753) compounds, new dyes with potential applications as fluorescent probes or materials for organic light-emitting diodes (OLEDs) could be developed. bohrium.comemerald.com The electronic properties of these materials would be tunable based on the substituents present on the benzaldehyde (B42025) ring.

| Material Application | Synthetic Approach | Potential Properties of Resulting Material |

| Functional Polymers | Friedel-Crafts polycondensation with nucleophilic monomers. acs.org | Modified solubility, thermal stability, and refractive index. |

| Biodegradable Polyesters | Initiator for ring-opening polymerization of ε-caprolactone. researchgate.net | Biocompatible polymers with a specific functional end-group. |

| Fluorescent Dyes | Condensation with naphthalenic or other aromatic structures to form pyrazolines. bohrium.com | Solvatochromic behavior, potential for use in sensors or OLEDs. emerald.com |

| Conjugated Materials | Formation of azomethines via reaction with diamines, followed by oxidative polymerization. scirp.org | Electroactive properties for potential use in organic electronics. |

Advanced Computational Modeling for Structure-Property and Structure-Reactivity Relationships

In silico methods are indispensable for accelerating research and gaining deeper mechanistic insights.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the reactivity of 3-Chloro-4-methoxy-5-methylbenzaldehyde. By modeling the electron density, researchers can predict the most likely sites for nucleophilic or electrophilic attack and understand how the chloro, methoxy (B1213986), and methyl groups influence the reactivity of the aldehyde. researchgate.net Such studies can also predict spectroscopic properties (e.g., NMR, IR, UV-Vis), which aids in characterization. d-nb.infoemerald.com

Quantitative Structure-Activity Relationship (QSAR): For potential applications in medicinal chemistry or materials science, QSAR models can be developed. By computationally screening virtual libraries of derivatives of 3-Chloro-4-methoxy-5-methylbenzaldehyde, it is possible to correlate structural features with predicted activity or properties, guiding synthetic efforts toward the most promising candidates.

Reaction Mechanism and Catalyst Design: Computational modeling is crucial for elucidating complex reaction mechanisms, such as those in organocatalysis or transition-metal-catalyzed C-H activation. nih.gov By calculating the energies of intermediates and transition states, researchers can understand the origins of selectivity and rationally design more efficient catalysts for transformations involving this aldehyde. nih.govresearchgate.net

Integration with Automated and Flow Chemistry Platforms

The future of chemical synthesis lies in automation and continuous processing, which offer enhanced safety, scalability, and efficiency. ucd.ie

Flow Chemistry: The synthesis of 3-Chloro-4-methoxy-5-methylbenzaldehyde or its subsequent transformations could be adapted to continuous flow reactors. beilstein-journals.orgnih.gov Flow chemistry provides superior control over reaction parameters like temperature and mixing, which is particularly beneficial for highly exothermic or fast reactions. ucd.ie It also allows for the safe handling of hazardous reagents and the seamless integration of in-line analysis and purification steps. acs.orgresearchgate.net For instance, Vilsmeier-Haack formylations and enantioselective organocatalytic reactions have been successfully implemented in flow systems. beilstein-journals.orgacs.org

Automated Synthesis Platforms: Integrating flow reactors with automated platforms controlled by machine learning algorithms represents a frontier in chemical research. chemrxiv.orgdsclatur.org Such systems can rapidly screen a wide array of reaction conditions to find the optimal parameters for a given transformation of 3-Chloro-4-methoxy-5-methylbenzaldehyde, drastically accelerating the discovery of new reactions and materials. chemrxiv.org This approach is particularly powerful for generating libraries of derivatives for high-throughput screening in drug discovery or materials science.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-4-methoxy-5-methylbenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Vilsmeier-Haack formylation of a pre-functionalized benzene derivative. For example, chlorination of 4-methoxy-3-methylbenzaldehyde using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–5°C) in dichloromethane achieves regioselective substitution at the 3-position . Yield optimization (~70–85%) requires strict anhydrous conditions and stoichiometric control to minimize over-chlorination.

Q. How is 3-chloro-4-methoxy-5-methylbenzaldehyde characterized spectroscopically?

- Methodological Answer : Key characterization techniques include:

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.5 ppm for aldehyde proton; δ 6.8–7.0 ppm for methoxy-adjacent protons). Methoxy (-OCH₃) and methyl (-CH₃) groups resonate at δ 3.8–3.9 and δ 2.4–2.6 ppm, respectively .

- IR : Strong C=O stretch (~1690 cm⁻¹) and C-Cl stretch (~740 cm⁻¹) .

- HPLC : Purity assessment using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What solvents and storage conditions are optimal for this compound?

Q. How does the electronic effect of substituents influence its reactivity in nucleophilic additions?

- Methodological Answer : The electron-withdrawing chloro (-Cl) and aldehyde (-CHO) groups deactivate the ring, directing nucleophiles to the para position relative to the methoxy (-OCH₃) group. Steric hindrance from the methyl (-CH₃) group further moderates reaction rates, as seen in Knoevenagel condensations .

Q. What are its common derivatives in organic synthesis?

- Methodological Answer : Derivatives include:

- Schiff bases : Formed with primary amines (e.g., aniline) in ethanol under reflux.

- Benzyl alcohols : Reduced using NaBH₄ or catalytic hydrogenation .

Advanced Research Questions

Q. How to resolve spectral contradictions in ¹H NMR due to overlapping signals?

Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions?

Q. What strategies mitigate decomposition during long-term storage?

Q. How is this compound utilized in medicinal chemistry scaffold design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.